Cas no 433704-07-5 ((5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one)
![(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one structure](https://ja.kuujia.com/scimg/cas/433704-07-5x500.png)
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolidinone, 5-[(1H-benzimidazol-2-ylamino)methylene]-3-ethyl-2-thioxo-
- IDI1_010646
- 5-[(E)-1H-benzimidazol-2-yliminomethyl]-3-ethyl-4-hydroxy-1,3-thiazole-2-thione
- SR-01000247049
- (5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- F1059-0024
- IFLab1_004891
- 433704-07-5
- (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- AKOS024602739
- SR-01000247049-1
- HMS1425O07
-
- インチ: 1S/C13H12N4OS2/c1-2-17-11(18)10(20-13(17)19)7-14-12-15-8-5-3-4-6-9(8)16-12/h3-7H,2H2,1H3,(H2,14,15,16)
- InChIKey: ROTLNWNRDJSSAS-UHFFFAOYSA-N
- ほほえんだ: S1C(=CNC2NC3=CC=CC=C3N=2)C(=O)N(CC)C1=S
計算された属性
- せいみつぶんしりょう: 304.04525337g/mol
- どういたいしつりょう: 304.04525337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- ふってん: 479.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 10.74±0.10(Predicted)
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1059-0024-20μmol |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1059-0024-1mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1059-0024-30mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1059-0024-50mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1059-0024-75mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1059-0024-100mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1059-0024-15mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1059-0024-10μmol |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1059-0024-10mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1059-0024-20mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-oneに関する追加情報
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: A Comprehensive Overview
The compound with CAS No. 433704-07-5, commonly referred to as (5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and structural versatility. The benzodiazole moiety within its structure contributes to its unique electronic properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of thiazolidinones in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The sulfanylidene group in this compound plays a crucial role in stabilizing the molecule's structure, which is essential for its bioavailability and activity. Additionally, the methylidene group at the 5-position introduces steric hindrance, which can influence the molecule's interaction with biological targets.
The synthesis of this compound involves a multi-step process that typically includes the condensation of a suitable thioamide with an activated methylene compound. The presence of the benzodiazole ring introduces challenges in terms of regioselectivity during synthesis, but recent advancements in catalytic methods have improved the yield and purity of the product. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
In terms of pharmacological applications, this compound has shown promising results in preclinical studies. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its anticancer properties have been attributed to its ability to induce apoptosis in cancer cells while sparing healthy cells. These findings underscore the importance of further research into its mechanism of action and potential therapeutic uses.
The structural uniqueness of this compound also makes it a valuable tool in chemical biology. Its ability to act as a scaffold for further functionalization opens up avenues for creating derivatives with enhanced bioactivity or specificity. For instance, modifications to the ethyl group or the benzodiazole ring could lead to compounds with improved pharmacokinetic profiles or novel biological activities.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure and purity. These methods provide detailed insights into the molecule's conformational flexibility and intermolecular interactions, which are critical for understanding its behavior in different environments.
In conclusion, (5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one represents a significant advancement in organic chemistry with broad implications for drug discovery and chemical biology. Its unique structure and promising biological activities make it a focal point for ongoing research efforts aimed at harnessing its full potential.
433704-07-5 ((5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one) 関連製品
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